N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide
Description
N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a pyrrolidine ring, a hydroxy-phenylethyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-8-5-6-12-19(16)22(27)23-15-21(26)24-13-7-11-18(24)14-20(25)17-9-3-2-4-10-17/h2-6,8-10,12,18,20,25H,7,11,13-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYGBLURIMBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy-phenylethyl group and the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the benzamide moiety may produce an amine.
Scientific Research Applications
N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and benzamide moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethylbenzamide
- N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-benzamide
Uniqueness
N-[2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylbenzamide is unique due to the presence of the 2-methyl group on the benzamide moiety, which may influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
